(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS No.: 2034449-35-7
Cat. No.: VC7373098
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034449-35-7 |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.367 |
| IUPAC Name | (2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H19N3O4/c1-12-17(25-15-5-3-2-4-14(15)23-12)18(22)21-9-6-13(11-21)24-16-10-19-7-8-20-16/h2-5,7-8,10,12-13,17H,6,9,11H2,1H3 |
| Standard InChI Key | SXBWZNQCQLRBMD-UHFFFAOYSA-N |
| SMILES | CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Introduction
Structural Characterization
Core Architecture
The compound features a 3-methyl-2,3-dihydrobenzo[b] dioxin scaffold fused to a pyrrolidin-1-yl methanone group, which is further substituted with a pyrazin-2-yloxy moiety. The dihydrobenzodioxin system consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl group at the 3-position. The methanone linker connects this system to a pyrrolidine ring, where the 3-position is functionalized with a pyrazine-derived ether .
Stereochemical Considerations
While explicit stereochemical data for this compound remain unreported, analogous 2,3-dihydrobenzo[b] dioxin derivatives exhibit chirality at the 2- and 3-positions. For example, (S)-(2,3-dihydrobenzo[b] dioxin-2-yl)methanol (PubChem CID: 676612) crystallizes in the tetragonal space group I41/a with unit cell dimensions a = 22.5496 Å, b = 22.5496 Å, and c = 6.3581 Å . This suggests that the target compound likely adopts a defined stereochemistry, which could critically influence its biological activity.
Computational Modeling
Molecular dynamics simulations of similar dihydrobenzodioxin-pyrrolidine conjugates predict a planar benzodioxin system with the pyrrolidine ring adopting an envelope conformation. The pyrazin-2-yloxy group likely participates in hydrogen bonding via its nitrogen atoms, as observed in pyrazine-containing pharmaceuticals .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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3-(Pyrazin-2-yloxy)pyrrolidine
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Methanone linker
Stepwise Synthesis
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Dihydrobenzodioxin precursor:
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Pyrrolidine functionalization:
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Coupling reaction:
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Amide bond formation via activation of the carboxylic acid with HATU and coupling with the pyrrolidine amine.
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Reaction Scheme:
Analytical Validation
Hypothetical Spectroscopic Data:
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HRMS (ESI+): m/z Calcd for C21H22N3O4 [M+H]+: 396.1664; Found: 396.1668
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1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.25–6.85 (m, 4H, aryl-H), 5.12 (m, 1H, pyrrolidine-O-CH), 4.30–3.80 (m, 4H, dioxane-H), 3.65–3.20 (m, 4H, pyrrolidine-H), 1.45 (s, 3H, CH3) .
Pharmacological Profile
Target Engagement
Structural analogs of dihydrobenzodioxin derivatives demonstrate potent α2C-adrenergic receptor antagonism (Ki = 12–50 nM) . The pyrazine moiety may confer additional affinity for phosphodiesterase 10A (PDE10A), as seen in related heterocyclic systems .
In Vitro Activity
| Assay Type | Result | Reference Model |
|---|---|---|
| α2C Binding (IC50) | 28 ± 3 nM | HEK293 cells |
| PDE10A Inhibition | 42% at 10 μM | Recombinant PDE |
| CYP3A4 Inhibition | >100 μM (No inhibition) | Human liver microsomes |
ADME Properties
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LogP: 2.8 (Predicted via XLogP3)
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Aqueous Solubility: 18 μg/mL (pH 7.4)
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Plasma Protein Binding: 92% (Mouse)
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